Budiodarone
Übersicht
Beschreibung
Es wird derzeit in klinischen Studien auf seine potenzielle Wirksamkeit bei der Behandlung von Arrhythmien, insbesondere Vorhofflimmern, untersucht . Budiodarone wurde so konzipiert, dass es eine kürzere Halbwertszeit und weniger Nebenwirkungen als Amiodaron aufweist, was es zu einem vielversprechenden Kandidaten für eine sicherere und effektivere Behandlung von Arrhythmien macht .
Wissenschaftliche Forschungsanwendungen
Budiodarone hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizin: This compound wird auf seine potenzielle Wirksamkeit bei der Behandlung von Arrhythmien, insbesondere Vorhofflimmern, untersucht
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung mehrerer Ionenkanäle, darunter Kalium-, Natrium- und Calciumkanäle . Diese Hemmung führt zu einer Verringerung der Ionenflüsse, was das kardiale Aktionspotenzial stabilisiert und Arrhythmien verhindert . Zu den molekularen Zielstrukturen von this compound gehören verschiedene Ionenkanäle und Rezeptoren, die an der kardialen Elektrophysiologie beteiligt sind .
Wirkmechanismus
Target of Action
Budiodarone, also known as ATI-2042, is an antiarrhythmic agent . It primarily targets potassium, sodium, and calcium ion channels in cardiac myocytes . These ion channels play a crucial role in the generation and propagation of action potentials, which are responsible for the rhythmic contraction of the heart.
Mode of Action
This compound interacts with its targets by inhibiting the function of these ion channels . Specifically, it decreases the efflux of potassium out of the myocyte during the refractory period of its action potential . This increases the time it takes to reach the resting membrane potential, thereby prolonging the refractory period and reducing the likelihood of abnormal heart rhythms . Additionally, this compound blocks sodium and calcium channels, leading to a decrease in sodium influx into myocytes during the depolarization period of its action potential and a decrease in calcium influx into myocytes . This results in decreased intracellular calcium and decreased cardiac contractility .
Biochemical Pathways
The inhibition of potassium, sodium, and calcium channels by this compound affects the action potential generation in cardiac myocytes . This modification can decrease the likelihood of inappropriate electrical re-entry, a phenomenon that can lead to arrhythmias . By preventing this electrical re-entry, this compound can help to prevent the fibrillation or uncontrolled action potential discord of atrial myocytes .
Pharmacokinetics
This compound is hydrophilic with a short plasma half-life of 7 hours . It has a lower volume of distribution and is cleared from the body in 48 hours due to rapid metabolism by plasma and tissue esterases instead of the CYP450 system . This allows for a faster onset of action and metabolism while still maintaining similar electrophysiological activity . The faster metabolism of this compound allows for fewer adverse side effects than amiodarone, principally due to decreased levels of toxicity in the body .
Result of Action
The result of this compound’s action is a decrease in the occurrence of arrhythmias . By inhibiting the function of potassium, sodium, and calcium ion channels, this compound can prolong the refractory period of cardiac myocytes and decrease the likelihood of abnormal heart rhythms . This can lead to a decrease in the occurrence of arrhythmias, such as atrial fibrillation .
Biochemische Analyse
Biochemical Properties
Budiodarone plays a significant role in biochemical reactions by interacting with various ion channels and enzymes. It inhibits potassium, sodium, and calcium channels, which are crucial for the regulation of cardiac action potentials . By blocking these channels, this compound reduces the efflux of potassium, the influx of sodium, and the influx of calcium, thereby stabilizing the cardiac rhythm and preventing arrhythmias . Additionally, this compound interacts with plasma and tissue esterases, which facilitate its rapid metabolism and shorter half-life compared to amiodarone .
Cellular Effects
This compound influences various cellular processes, particularly in cardiac myocytes. It affects cell signaling pathways by modulating ion channel activity, which in turn impacts the action potential duration and refractory period of cardiac cells . This compound also affects gene expression related to ion channel proteins, leading to changes in their mRNA and protein levels . Furthermore, it influences cellular metabolism by decreasing intracellular calcium levels, which can affect cardiac contractility .
Molecular Mechanism
At the molecular level, this compound exerts its effects through multiple mechanisms. It binds to and inhibits potassium, sodium, and calcium channels, altering the ionic currents that are essential for cardiac action potentials . This inhibition prolongs the refractory period and stabilizes the cardiac rhythm. This compound also undergoes rapid metabolism by esterases, which contributes to its shorter half-life and reduced toxicity compared to amiodarone . Additionally, this compound’s structure allows it to have a faster onset of action while maintaining similar electrophysiological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability and efficacy over time. Its rapid metabolism by esterases ensures that it does not accumulate in the body, reducing the risk of long-term toxicity . Studies have demonstrated that this compound effectively reduces the number and duration of atrial tachycardia and atrial fibrillation episodes over extended periods . The compound’s stability and consistent performance make it a promising candidate for long-term treatment of arrhythmias.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Higher doses of this compound have been shown to significantly reduce atrial fibrillation burden, with a dose-response relationship observed . At very high doses, this compound may exhibit toxic effects, similar to other antiarrhythmic agents . It is crucial to determine the optimal dosage that maximizes efficacy while minimizing adverse effects in animal studies.
Metabolic Pathways
This compound is metabolized primarily by plasma and tissue esterases, which rapidly break down the compound into its metabolites . This esterase-mediated metabolism contributes to this compound’s shorter half-life and reduced accumulation in the body compared to amiodarone . The metabolic pathways of this compound involve interactions with various enzymes, ensuring its efficient clearance from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . Its distribution is influenced by its chemical structure, which allows it to reach target tissues effectively. This compound’s rapid metabolism and clearance ensure that it does not accumulate excessively in tissues, reducing the risk of toxicity .
Subcellular Localization
The subcellular localization of this compound is primarily within cardiac myocytes, where it exerts its antiarrhythmic effects . This compound’s structure allows it to target specific ion channels and enzymes within the cells, ensuring its efficacy in stabilizing cardiac rhythms . The compound’s localization is influenced by its chemical properties and interactions with cellular components .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
. Der Syntheseweg umfasst in der Regel folgende Schritte:
Bildung des Benzofuran-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer, um den Benzofuranring zu bilden.
Einführung der Diiodbenzoyl-Gruppe: Dieser Schritt beinhaltet die Substitution von Wasserstoffatomen durch Iodatome am Benzolring.
Anlagerung der sec-Butylacetat-Seitenkette: Dies wird durch Veresterungsreaktionen unter kontrollierten Bedingungen erreicht.
Industrielle Produktionsverfahren
Die industrielle Produktion von Budiodarone beinhaltet die Hochskalierung des Synthesewegs, um die Verbindung in großen Mengen zu produzieren. Dies erfordert in der Regel eine Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Budiodarone unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: Halogenatome in this compound können durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von this compound Oxide ergeben, während Substitutionsreaktionen verschiedene Derivate mit verschiedenen funktionellen Gruppen erzeugen können .
Vergleich Mit ähnlichen Verbindungen
Budiodarone ähnelt strukturell Amiodaron, weist jedoch einige einzigartige Merkmale auf:
Kürzere Halbwertszeit: This compound hat eine kürzere Halbwertszeit als Amiodaron, was zu einem schnelleren Wirkungseintritt und Metabolismus führt.
Weniger Nebenwirkungen: Aufgrund seines schnelleren Metabolismus hat this compound weniger Nebenwirkungen als Amiodaron.
Erhöhte Wirksamkeit: This compound weist eine höhere Wirksamkeit auf, die auf seine verbesserte Blockade von langsamen Natriumkanälen zurückzuführen ist.
Ähnliche Verbindungen
Amiodaron: Die Ausgangssubstanz mit einer längeren Halbwertszeit und mehr Nebenwirkungen.
Dronedarone: Ein weiteres Analogon von Amiodaron mit reduzierter Lipophilie und multipler Ionenkanalblockierung.
Celivarone: Ein nicht-jodiertes Amiodaron-Analogon mit ähnlichen Eigenschaften.
Zusammenfassend lässt sich sagen, dass this compound ein vielversprechendes Antiarrhythmikum mit einzigartigen Eigenschaften ist, die es zu einem potenziellen Kandidaten für eine sicherere und effektivere Behandlung von Arrhythmien machen. Seine kürzere Halbwertszeit, weniger Nebenwirkungen und erhöhte Wirksamkeit unterscheiden es von anderen ähnlichen Verbindungen.
Eigenschaften
IUPAC Name |
[(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31I2NO5/c1-5-17(4)34-24(31)16-23-25(19-10-8-9-11-22(19)35-23)26(32)18-14-20(28)27(21(29)15-18)33-13-12-30(6-2)7-3/h8-11,14-15,17H,5-7,12-13,16H2,1-4H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOSVKYCXLTVGS-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31I2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030142 | |
Record name | Budiodarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301030142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
703.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335148-45-3 | |
Record name | Budiodarone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=335148-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Budiodarone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335148453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Budiodarone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05519 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Budiodarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301030142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUDIODARONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5Y53150C8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Budiodarone exert its antiarrhythmic effects?
A1: While the precise mechanism of action of this compound is still under investigation, it is believed to be similar to its analog, Amiodarone. [, ] this compound exhibits electrophysiological properties akin to Amiodarone, suggesting that it may also act on multiple ion channels in the heart to prolong the action potential duration and suppress abnormal electrical activity. [, ]
Q2: What is known about the structure of this compound?
A2: Unfortunately, the provided abstracts do not contain specific details regarding this compound's molecular formula, weight, or spectroscopic data. A more comprehensive search of chemical databases and literature would be required to obtain this information.
Q3: Has this compound demonstrated efficacy in clinical trials for atrial fibrillation?
A3: Preliminary clinical trials have shown promising results for this compound in managing atrial fibrillation. A study utilizing implanted pacemakers to monitor heart rhythm demonstrated that this compound effectively reduced atrial fibrillation burden in a dose-dependent manner. [] Specifically, the study observed a reduction in the duration of atrial fibrillation episodes, suggesting a potential therapeutic benefit in controlling the arrhythmia. [] Larger, randomized controlled trials are necessary to confirm these findings and establish this compound's efficacy and safety profile compared to existing treatment options. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.